1,2-Dilauroyl-sn-glycerol

Descripción

Contextualization within Diacylglycerol (DAG) Lipidomics and Signaling Pathways

Diacylglycerols are a diverse class of lipid molecules that are integral to numerous metabolic and signaling pathways. nih.govscilit.com They serve as intermediates in the synthesis and breakdown of triglycerides and as crucial second messengers in signal transduction. numberanalytics.com The field of lipidomics aims to identify and quantify the vast array of lipid species within a cell, and DAGs represent a particularly complex and important area of this research.

1,2-Dilauroyl-sn-glycerol, as a specific DAG species, is involved in several key cellular activities. smolecule.com It is generated through the hydrolysis of membrane phospholipids (B1166683), such as phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme phospholipase C (PLC). smolecule.comechelon-inc.com This enzymatic action produces two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytosol, DAG remains within the cell membrane where it can activate downstream signaling proteins. smolecule.com

One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC), a family of enzymes that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis. echelon-inc.com The binding of DAG to the C1 domain of PKC induces a conformational change that activates the enzyme. smolecule.comnih.gov this compound has been shown to be a moderate activator of PKC. It also serves as a substrate for diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid, another important signaling lipid. smolecule.comechelon-inc.com The balance between DAG and phosphatidic acid levels, regulated by DGKs, is critical for maintaining cellular homeostasis. scispace.com

Stereochemical Significance and Biological Relevance of the sn-1,2-Stereoisomer

The stereochemistry of diacylglycerols is of paramount importance to their biological function. nih.gov The "sn" in this compound refers to stereospecific numbering, which denotes the specific configuration of the fatty acid chains on the glycerol (B35011) backbone. nih.gov In biological systems, the synthesis of phospholipids, the precursors to signaling DAGs, starts with sn-glycerol-3-phosphate. nih.gov Consequently, the action of phospholipase C on these phospholipids specifically generates the sn-1,2-diacylglycerol isomer. nih.gov

This stereochemical precision is critical because downstream signaling proteins, most notably PKC, exhibit a strong preference for the sn-1,2-DAG isomer. nih.gov Other isomers, such as sn-1,3-diacylglycerol or sn-2,3-diacylglycerol, which can be formed through different metabolic routes or acyl chain migration, are generally not effective activators of PKC. This specificity ensures that signaling is tightly controlled and occurs only in response to the appropriate upstream stimuli that lead to the generation of sn-1,2-DAG at the plasma membrane. nih.gov The unique conformation of the sn-1,2 isomer allows it to fit into the binding pocket of the C1 domain of PKC, leading to the enzyme's activation. nih.gov

The biological relevance of this stereospecificity is profound. It ensures that the activation of critical signaling pathways is a highly regulated event, preventing spurious signaling that could arise from other DAG isomers present in the cell for metabolic purposes. nih.gov Research using synthetic, stereochemically pure DAGs like this compound has been instrumental in dissecting these specific signaling roles from the broader metabolic functions of diacylglycerols. nih.gov

Historical Perspective on Diacylglycerol Research and the Role of Synthetic Analogues

The understanding of diacylglycerols has evolved significantly over time. Initially, they were primarily viewed as simple intermediates in lipid metabolism, specifically in the synthesis and breakdown of triglycerides. numberanalytics.com The concept of lipids as signaling molecules was not widely appreciated until the latter half of the 20th century.

A pivotal moment in DAG research was the discovery of the "phosphoinositide effect" and the subsequent elucidation of the role of DAG as a second messenger in the 1970s and 1980s. scispace.comgerli.com Researchers discovered that the hydrolysis of phosphoinositides in response to extracellular signals generated DAG, which in turn activated a then-newly discovered enzyme, Protein Kinase C. scispace.com This finding established a direct link between lipid metabolism and cellular signal transduction.

The study of these pathways was greatly facilitated by the availability of synthetic diacylglycerol analogues. numberanalytics.com Naturally occurring DAGs are often found in complex mixtures with varying fatty acid compositions, making it difficult to study the effects of a single molecular species. Synthetic analogues, such as this compound, provide researchers with a homogenous and structurally defined tool to investigate the specific interactions and downstream effects of a particular DAG species. nih.gov

The use of these synthetic molecules has been crucial in:

Defining the structural requirements for PKC activation: Studies with various synthetic DAGs, including those with different fatty acid chain lengths and degrees of saturation, helped to delineate the precise molecular features necessary for efficient PKC binding and activation. researchgate.net

Investigating the biophysical properties of DAGs in membranes: Synthetic DAGs have been used in model membrane systems to study how they affect membrane fluidity, induce lateral phase separation, and interact with other lipids and membrane proteins. caymanchem.comlipidmaps.org

Elucidating the substrate specificity of enzymes like DGK: The use of defined DAG species has allowed for detailed kinetic analysis of enzymes that metabolize diacylglycerols. nih.gov

In essence, the history of DAG research is intertwined with the development and application of synthetic analogues like this compound, which have provided invaluable insights into the intricate world of lipid signaling.

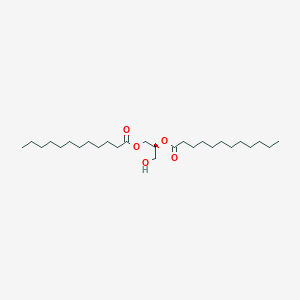

Structure

2D Structure

Propiedades

IUPAC Name |

[(2S)-2-dodecanoyloxy-3-hydroxypropyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQOAWVKVDAJOI-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501344179 | |

| Record name | (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(12:0/12:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0093027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60562-15-4 | |

| Record name | Dodecanoic acid, (1S)-1-(hydroxymethyl)-1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Roles in Cellular Signal Transduction Cascades

Mechanism of Action as a Canonical Second Messenger

The primary mechanism of action for 1,2-Dilauroyl-sn-glycerol and other diacylglycerols is through the activation of Protein Kinase C (PKC), a family of enzymes that are pivotal in controlling numerous cellular processes. smolecule.com This activation initiates a cascade of downstream signaling events.

Endogenous Biosynthesis via Phospholipase C (PLC)-Mediated Hydrolysis of Phosphatidylinositol 4,5-Bisphosphate (PIP2)

The endogenous production of 1,2-diacylglycerols is a critical step in signal transduction. This process is initiated by the activation of cell surface receptors, such as G protein-coupled receptors or tyrosine kinase receptors. openaccesspub.org This activation leads to the stimulation of the enzyme Phospholipase C (PLC). openaccesspub.org PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane. openaccesspub.org This enzymatic cleavage yields two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and a diacylglycerol, such as this compound. smolecule.comopenaccesspub.org The generation of DAG from PIP2 by PLC exclusively results in the sn-1,2-diacylglycerol isomer. nih.gov

While PLC-mediated hydrolysis of PIP2 is a primary pathway, diacylglycerols can also be generated through other mechanisms, including the hydrolysis of phosphatidylcholine by PLC or the dephosphorylation of phosphatidic acid. nih.govresearchgate.net The specific fatty acid composition of the resulting DAG can vary depending on the precursor phospholipid. For instance, DAG derived from PIP2 is often enriched with stearic acid and arachidonic acid. frontiersin.org

Activation of Protein Kinase C (PKC) Isoforms by this compound

Once generated, this compound acts as a crucial activator of Protein Kinase C (PKC). echelon-inc.com PKC is a family of serine/threonine kinases that are central regulators of a wide array of cellular functions. bosterbio.com

The PKC family is divided into three main subgroups: classical (or conventional), novel, and atypical. bosterbio.com The activation of classical and novel PKC isoforms is dependent on diacylglycerols like this compound. researchgate.net The potency of different diacylglycerols in activating PKC can vary based on their fatty acyl chain composition. researchgate.netsemanticscholar.org

Research has shown that while unsaturated diacylglycerols are generally more potent activators, saturated diacylglycerols with medium-length side chains, such as this compound, can still be effective PKC activators. researchgate.netsemanticscholar.org The physical properties of the diacylglycerol within the cell membrane, such as its ability to induce lateral phase separation, may contribute to its efficacy in activating PKC. caymanchem.com

| Diacylglycerol Type | General Potency | Example | Reference |

|---|---|---|---|

| Unsaturated | High | 1,2-dioleoyl-sn-glycerol | researchgate.net |

| Saturated, Short Chain | High | 1,2-dioctanoyl-sn-glycerol | semanticscholar.org |

| Saturated, Medium Chain | Moderate | This compound | semanticscholar.org |

| Saturated, Long Chain | Low | 1,2-dipalmitoyl-sn-glycerol | semanticscholar.org |

The activation of PKC by this compound involves the diacylglycerol binding to the C1 domain, a specific regulatory region within the PKC molecule. bosterbio.com This binding event, often in conjunction with calcium ions binding to the C2 domain in classical PKC isoforms, induces a significant conformational change in the enzyme. openaccesspub.orgbosterbio.com This structural alteration relieves autoinhibition and exposes the catalytic domain, thereby activating the kinase and enabling it to phosphorylate its downstream target proteins. smolecule.com This process often involves the translocation of PKC from the cytosol to the plasma membrane where it can interact with its substrates. openaccesspub.org

Downstream Signaling Pathways and Cellular Responses Influenced by PKC Activation

Activated PKC isoforms phosphorylate a multitude of substrate proteins, thereby modulating a wide range of cellular processes. openaccesspub.org The specific downstream effects depend on the particular PKC isoform activated and the cellular context. nih.gov

Modulation of Cell Proliferation and Differentiation Processes

PKC signaling is a key regulator of cell proliferation and differentiation. openaccesspub.org The activation of PKC by diacylglycerols can influence these processes by phosphorylating proteins involved in cell cycle control and gene expression. mdpi.commdpi.com For example, PKC can directly phosphorylate transcription factors that are pivotal for developmental processes. nih.gov

Regulation of Cellular Survival Pathways

This compound plays a multifaceted role in the regulation of cellular survival and apoptosis (programmed cell death) primarily through its interaction with key signaling proteins. Its most well-documented function is the activation of Protein Kinase C (PKC), a family of enzymes that are central regulators of cell growth, proliferation, differentiation, and survival. smolecule.com The activation of PKC by diacylglycerols like this compound is a crucial step in signal transduction cascades that can either promote cell survival or trigger apoptosis, depending on the cellular context and the specific PKC isoforms involved. smolecule.com

Research has highlighted that elevated levels of certain diacylglycerols can promote tumor growth by enhancing signaling pathways associated with cell survival and proliferation. In some cancer cell lines, such as HL-60 leukemia cells, this compound has been shown to mimic the effects of phorbol (B1677699) esters, potent tumor promoters that also work by activating PKC, thereby influencing cell differentiation and proliferation.

Beyond its role as a PKC activator, this compound is also a substrate for diacylglycerol kinase (DGK), which converts it to phosphatidic acid. smolecule.comechelon-inc.com Phosphatidic acid is itself a vital signaling molecule that can promote cell survival through pathways like the activation of the Akt signaling cascade, a key pathway in cell growth and survival. nih.gov Furthermore, research has identified that the endoplasmic reticulum (ER) stress kinase PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) possesses an intrinsic lipid kinase activity that can phosphorylate diacylglycerol, including this compound, to generate phosphatidic acid. nih.gov This action provides another mechanism to promote Akt activation and cell survival. nih.gov

Table 1: Research Findings on the Role of this compound in Cellular Survival Pathways

| Cellular Process | Interacting Protein/Pathway | Finding | Citation |

|---|---|---|---|

| Cell Growth & Survival | Protein Kinase C (PKC) | Activates PKC, a key regulator of cell growth, differentiation, and apoptosis. | smolecule.com |

| Cell Proliferation | Protein Kinase C (PKC) | Mimics phorbol esters in HL-60 leukemia cells, affecting proliferation. | |

| Signal Transduction | Diacylglycerol Kinase (DGK) | Serves as a substrate for DGK, leading to the formation of phosphatidic acid. | smolecule.comechelon-inc.com |

| Survival Signaling | PERK / Akt Pathway | Acts as a substrate for the lipid kinase activity of PERK, which can lead to Akt activation. | nih.gov |

Investigation of Modulatory Effects on Other Cellular Receptors and Associated Transduction Networks

The influence of this compound extends to the modulation of other cellular receptors and their signaling networks, demonstrating its broad impact on cellular communication.

One significant area of investigation is its interaction with Transient Receptor Potential (TRP) channels, which are crucial for sensory perception. mdpi.com Diacylglycerols (DAGs) in general have been identified as endogenous activators of certain TRP channels. mdpi.comnih.gov Specifically, DAGs can directly activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor, in a membrane-delimited manner. nih.gov This activation occurs independently of PKC, suggesting a direct binding of the lipid to the channel. nih.govresearchgate.net While studies often use DAG analogs like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), the findings imply that endogenously produced DAGs can serve as ligands for TRPV1, integrating signals from Gq/11-coupled receptors. nih.gov The activation of TRPA1 by DAG has also been reported. mdpi.com

Furthermore, the broader class of phospholipids (B1166683) to which this compound belongs has been shown to modulate other receptors. For instance, the related compound 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) is an activator of the nuclear receptor Liver Receptor Homolog-1 (LRH-1). nih.gov LRH-1 is important for processes like intestinal cell renewal, highlighting another avenue through which diacylglycerol-related molecules can influence cellular function. nih.gov The activity of the insulin (B600854) receptor can also be modulated by the lipid composition of the cell membrane, including the presence of specific phosphatidylcholines which can alter membrane properties and receptor function. nih.gov

Table 2: Modulatory Effects of Diacylglycerols on Cellular Receptors

| Receptor/Channel Family | Specific Target | Modulatory Effect | Mechanism | Citation |

|---|---|---|---|---|

| Transient Receptor Potential (TRP) | TRPV1 | Direct Activation | Binds to the channel, potentially at the same site as capsaicin. | nih.govresearchgate.net |

| Transient Receptor Potential (TRP) | TRPA1 | Activation | Can be opened by diacylglycerol produced downstream of B2 receptor activation. | mdpi.com |

| Nuclear Receptors | LRH-1 | Activation (by DLPC) | Binds to the receptor, influencing processes like cell renewal. | nih.gov |

| Receptor Tyrosine Kinases | Insulin Receptor | Modulation (by Phosphatidylcholines) | Alters membrane lipid composition, which in turn affects receptor activity. | nih.gov |

Involvement in Lipid Metabolism and Enzymatic Biotransformations

Function as a Substrate for Enzymes within Phospholipid Metabolism

1,2-Dilauroyl-sn-glycerol is intrinsically involved in phospholipid metabolism, primarily by acting as a substrate for key enzymes that regulate cellular signaling and lipid synthesis. echelon-inc.combiotechnolabs.com It is formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C. echelon-inc.com As a diacylglycerol, it also activates Protein Kinase C (PKC), a crucial regulator of signal transduction. echelon-inc.com

This compound serves as a critical substrate for the scientific study of diacylglycerol kinases (DGKs), a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA). smolecule.comreactionbiology.com This function makes it an invaluable tool in biochemical assays designed to investigate the activity and regulation of the ten distinct DGK isoforms. smolecule.comreactionbiology.com Researchers utilize this compound to characterize the kinetic properties of these enzymes, which is essential for understanding their specific roles in various disease states, including cancer, epilepsy, and type II diabetes. reactionbiology.com

In laboratory settings, activity assays for all DGK isoforms have been developed using this compound as the lipid substrate. reactionbiology.com These assays involve optimizing buffer conditions and determining key enzymatic parameters. reactionbiology.com For instance, the apparent Michaelis constant (Km) for ATP has been determined for each DGK isoform in the presence of a fixed concentration of this compound, providing insight into the enzyme's affinity for its phosphate (B84403) donor. reactionbiology.com

| DGK Isoform | Apparent ATP Km (µM) |

|---|---|

| DGK-α | 75.7 |

| DGK-β | 41.2 |

| DGK-γ | 15.2 |

| DGK-δ | 29.5 |

| DGK-ε | 14.1 |

| DGK-ζ | 105.4 |

| DGK-η | 58.6 |

| DGK-ι | 21.8 |

| DGK-θ | 19.0 |

Data derived from studies optimizing DGK screening assays. The DGK-κ isoform did not show sufficient activity under the initial assay conditions to determine its kinetic parameters. reactionbiology.com

The enzymatic conversion of this compound to phosphatidic acid by DGK is a pivotal step in lipid metabolism. reactionbiology.com This reaction terminates the signaling activity of diacylglycerol while simultaneously producing phosphatidic acid, another important signaling lipid and a central precursor in the synthesis of other phospholipids (B1166683). smolecule.comreactionbiology.com

Phosphatidic acid (in its deprotonated form, known as 1,2-dilauroyl-sn-glycero-3-phosphate) stands at a metabolic crossroads. nih.gov It can be dephosphorylated to regenerate DAG or serve as the primary building block for the de novo synthesis of various glycerophospholipids, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, which are essential components of cellular membranes. smolecule.comlipidbank.jp In eukaryotes, this synthesis pathway involves the conversion of phosphatidic acid to CDP-diacylglycerol, which then reacts with other molecules to form the final phospholipid products. google.com

Contributions to Broader Lipid Metabolic Pathways and Cellular Energy Storage

Beyond its role in the DGK pathway, this compound is involved in wider lipid metabolic networks. smolecule.com As a diacylglycerol, it is a direct precursor to triacylglycerols (triglycerides), the primary form of energy storage in cells. The acylation of the free hydroxyl group at the sn-3 position of this compound results in the formation of a triacylglycerol. It is also recognized as a metabolite in organisms like Escherichia coli, highlighting its role in fundamental lipid metabolism and cellular energy management. smolecule.com Furthermore, studies have indicated that this compound can be metabolized by serum hydrolases, breaking it down into monoacylglycerols and free fatty acids, which demonstrates its dynamic participation in systemic lipid transport and utilization.

Characterization of Enzymatic Hydrolysis and Transesterification Reactions Involving Glyceride Substrates

This compound, as a glyceride substrate, is subject to several enzymatic biotransformations, primarily hydrolysis and transesterification. smolecule.com These reactions are fundamental to lipid digestion, remodeling, and industrial processing.

Enzymatic Hydrolysis: Lipases and other hydrolases can catalyze the hydrolysis of the ester bonds in this compound. smolecule.com This reaction breaks the molecule down into its constituent parts: one molecule of glycerol (B35011) and two molecules of lauric acid. This process is central to the digestion of dietary fats and the mobilization of fatty acids from stored lipids within cells.

Enzymatic Transesterification: This process involves the exchange of the lauroyl fatty acid chains with other acyl groups from an alcohol or another ester. smolecule.com Enzymatic transesterification, often utilizing 1,3-regioselective lipases, is a powerful technique for creating structured lipids with specific fatty acids at defined positions on the glycerol backbone. dss.go.th For example, a diacylglycerol can be a product when a triacylglycerol is transesterified with an alcohol, or it can be an intermediate in the synthesis of a new triacylglycerol. dss.go.thnih.gov This process has significant applications in the food and pharmaceutical industries for producing fats with desired physical and nutritional properties. dss.go.th

| Reaction Type | Enzyme Class | Substrate(s) | Major Product(s) | Metabolic Significance |

|---|---|---|---|---|

| Phosphorylation | Diacylglycerol Kinase (DGK) | This compound, ATP | 1,2-Dilauroyl-sn-glycero-3-phosphate (PA), ADP | Signal termination, synthesis of phospholipids. reactionbiology.com |

| Hydrolysis | Lipase (B570770) / Hydrolase | This compound, Water | Glycerol, Lauric Acid | Lipid digestion, fatty acid mobilization. smolecule.com |

| Transesterification | Lipase | This compound, Alcohol/Ester | Different diacylglycerols or triacylglycerols | Lipid remodeling, industrial synthesis of structured fats. dss.go.th |

Interactions with Biological Membranes and Biophysical Properties in Model Systems

Incorporation into Artificial and Reconstituted Lipid Bilayers

The introduction of 1,2-Dilauroyl-sn-glycerol into model lipid bilayers has been a subject of extensive research to understand its fundamental effects on membrane architecture and dynamics.

Impact on Membrane Fluidity and Lipid Packing Dynamics

Diacylglycerols like this compound are known to be potent regulators of the physical properties of lipid bilayers. When incorporated into phospholipid membranes, they can disrupt the uniform packing of neighboring lipid molecules. This disruption can lead to an increase in membrane fluidity in more ordered, gel-phase membranes, or conversely, induce more ordered packing in highly fluid, liquid-disordered phase membranes. The two lauroyl chains of this compound, being saturated and relatively short, can influence the acyl chain order of the surrounding phospholipids (B1166683). This modulation of lipid packing is a key mechanism by which cells can locally alter membrane properties to facilitate specific biological events.

Studies on the Induction of Lateral Phase Separation within Membrane Domains

A critical aspect of this compound's function in model membranes is its ability to induce lateral phase separation. This phenomenon leads to the formation of distinct domains within the lipid bilayer, each with a unique lipid composition and physical properties. Long-chain diacylglycerols have been shown to promote the segregation of lipids into regions of differing fluidities. nih.gov

The non-ideal mixing of this compound with phospholipids can result in the formation of DAG-rich domains. These domains can exhibit different physical properties, such as increased negative curvature strain, which can be important for processes like membrane fusion and fission. The formation of these specialized domains is thought to play a role in concentrating or excluding certain membrane proteins, thereby acting as platforms for cellular signaling and other membrane-associated events. Fluorescence microscopy techniques are often employed in model systems like giant unilamellar vesicles (GUVs) to visualize this phase separation, where fluorescent probes that preferentially partition into different lipid phases reveal the domain organization.

Interactive Data Table: Biophysical Effects of Diacylglycerols in Model Membranes

| Parameter | Observed Effect of Diacylglycerol Incorporation | Relevant Technique |

| Membrane Fluidity | Alteration of acyl chain order; potential increase or decrease depending on the initial state of the bilayer. | Electron Spin Resonance (ESR), Fluorescence Anisotropy |

| Lipid Packing | Disruption of uniform phospholipid packing; potential for increased interstitial space. | X-ray Diffraction, Neutron Diffraction |

| Phase Transition | Lowering of the main phase transition temperature of phospholipids. | Differential Scanning Calorimetry (DSC) |

| Lateral Organization | Induction of lateral phase separation and formation of DAG-rich domains. | Fluorescence Microscopy, Atomic Force Microscopy (AFM) |

| Membrane Curvature | Induction of negative curvature strain. | Small-Angle X-ray Scattering (SAXS) |

Research on Lipid-Protein Interactions Facilitated by this compound

The amphiphilic nature of this compound is central to its ability to mediate interactions between lipids and proteins at the membrane interface.

Role of Amphiphilic Structure in Membrane Association and Protein Recruitment

This compound is an amphiphilic molecule, possessing a polar glycerol (B35011) headgroup and two nonpolar lauroyl chains. This structure allows it to be stably integrated within the lipid bilayer, with its acyl chains intercalated among the phospholipid tails and its glycerol headgroup near the membrane surface. This positioning is critical for its interaction with membrane-associated proteins.

One of the most well-documented roles of diacylglycerols is the recruitment and activation of Protein Kinase C (PKC). The generation of DAG in cellular membranes creates a binding site for the C1 domain of PKC, leading to its translocation from the cytosol to the membrane. This recruitment is a pivotal step in numerous signal transduction pathways. The amphiphilic character of this compound is essential for creating the specific lipid environment that is recognized by the C1 domain, thereby facilitating this crucial protein-lipid interaction.

Implications for Membrane Trafficking Mechanisms and Protein Function

The ability of this compound to alter membrane properties has significant implications for membrane trafficking, the process by which cells move molecules to and from the cell surface and between organelles. The formation of DAG-rich domains and the induction of membrane curvature are thought to be important for the budding and fusion of transport vesicles.

For instance, studies on the related compound 1,2-dioleoyl-sn-glycerol have shown that it can promote the fusion of phospholipid vesicles in the presence of calcium ions. This suggests that localized production of diacylglycerols like this compound could be a key step in facilitating membrane fusion events mediated by proteins such as SNAREs. By creating regions of high curvature and altered lipid packing, this compound can lower the energy barrier for the merging of two lipid bilayers, a fundamental step in processes like exocytosis and endocytosis.

Analysis of Hydrophobic Mismatch Phenomena and their Influence on Membrane Structural Stability

Hydrophobic mismatch occurs when the length of the hydrophobic region of a transmembrane protein does not match the hydrophobic thickness of the surrounding lipid bilayer. This mismatch can lead to energetic penalties and induce conformational changes in both the protein and the lipid bilayer to minimize the exposure of hydrophobic surfaces to the aqueous environment.

While direct studies on the influence of this compound on hydrophobic mismatch are limited, research on the closely related phospholipid, 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC), provides valuable insights. DLPC forms relatively thin bilayers due to its short lauroyl chains. When transmembrane peptides with a longer hydrophobic region are incorporated into DLPC bilayers, a significant hydrophobic mismatch occurs.

Advanced Methodologies for Synthesis and Analytical Characterization in Research

Contemporary Chemical Synthesis Strategies for 1,2-Dilauroyl-sn-glycerol

The chemical synthesis of this compound primarily involves the esterification of glycerol (B35011) with lauric acid. Achieving the desired 1,2-regioselectivity while preventing the formation of the 1,3-isomer requires strategic use of protecting groups.

A common approach begins with a protected glycerol derivative, such as solketal (B138546) (isopropylidene glycerol), where the sn-1 and sn-2 hydroxyl groups are protected. The synthesis proceeds through several key steps:

Protection of Glycerol: The starting material is often a chiral glycerol derivative to ensure the correct stereochemistry. Protecting groups like benzylidene acetal (B89532) are used to protect the 1,3-diols of glycerol. nih.gov

Acylation of the Free Hydroxyl Group: The free hydroxyl group at the sn-3 position is acylated.

Deprotection: The protecting group is removed to expose the sn-1 and sn-2 hydroxyl groups.

Selective Acylation: The sn-1 and sn-2 hydroxyls are then acylated with lauroyl chloride. This step must be carefully controlled to favor the formation of the 1,2-diester.

Purification: The final product is purified to remove any isomeric byproducts.

Another strategy involves the use of orthogonal protecting groups, which can be removed under different conditions, allowing for sequential and specific acylation of the glycerol backbone. nih.gov For instance, a trityl group might be used to protect the primary hydroxyl group at the sn-3 position, allowing for acylation at the sn-1 and sn-2 positions, followed by deprotection and further modification if needed. google.com

The table below outlines a general synthetic scheme:

| Step | Reagent/Reaction | Purpose |

| 1 | Glycerol + Protecting Group (e.g., Isopropylidene) | Protect sn-1 and sn-2 hydroxyls |

| 2 | Acylation of sn-3 hydroxyl | Introduce a temporary group |

| 3 | Deprotection of sn-1 and sn-2 hydroxyls | Expose hydroxyls for lauroylation |

| 4 | Lauroyl Chloride | Acylation of sn-1 and sn-2 positions |

| 5 | Deprotection of sn-3 position | Yields this compound |

Enzymatic Synthesis Approaches and Their Regioselectivity

Enzymatic methods offer a milder and more specific alternative to chemical synthesis. smolecule.com

Lipase-Catalyzed Acylation Reactions and Stereochemical Control

Lipases are widely used for the synthesis of diacylglycerols due to their regioselectivity. wiley.com Many lipases are sn-1,3 specific, meaning they preferentially hydrolyze or esterify the primary hydroxyl groups of glycerol. wiley.comresearchgate.net To synthesize this compound, a multi-step chemoenzymatic approach is often necessary. pan.olsztyn.pl

One strategy involves:

Enzymatic synthesis of 1,3-dilauroyl-sn-glycerol using a sn-1,3 specific lipase (B570770) like Candida antarctica Lipase B (CAL-B).

Selective hydrolysis of the sn-3 ester using a different lipase with sn-3 specificity, such as pancreatic lipase.

Re-esterification of the free sn-3 hydroxyl with a transient protecting group.

The stereochemical control is inherent in the use of a specific lipase that can differentiate between the prochiral centers of the glycerol backbone. nih.gov The choice of lipase is critical; for example, lipases from Rhizomucor miehei are known for their sn-1,3 selectivity. researchgate.net

| Lipase Source | Regioselectivity | Application in this compound Synthesis |

| Candida antarctica Lipase B (CAL-B) | sn-1,3 specific | Synthesis of the 1,3-isomer precursor. |

| Pancreatic Lipase | sn-3 specific | Selective hydrolysis to create the 1,2-diacyl intermediate. |

| Rhizomucor miehei | sn-1,3 specific | Used in the production of structured triglycerides, demonstrating regioselectivity. researchgate.netpan.olsztyn.pl |

Exploration of Biotechnological Production Methods through Microbial Fermentation

Microbial fermentation presents a promising avenue for the production of diacylglycerols. smolecule.commdpi.com Certain microorganisms can produce 1,2-diacylglycerols as part of their lipid metabolism. smolecule.comnih.gov

Research has shown that some fecal bacteria can produce 1,2-sn-diacylglycerols from phosphatidylcholine. nih.govnih.gov Strains of Clostridium bifermentans and Escherichia coli have been identified as significant producers. nih.govnih.gov More recently, endophytic fungi screened from Taxus chinensis var. mairei have been shown to accumulate diacylglycerols, with Colletotrichum aeschynomenes showing high potential. mdpi.com The production of DAGs through fermentation is influenced by factors such as the microbial strain, substrate availability, and culture conditions like pH. mdpi.comnih.gov For instance, DAG production by fecal bacteria was found to increase with higher pH. nih.govresearchgate.net

| Microbial Species | Substrate | Key Findings |

| Clostridium bifermentans | Phosphatidylcholine | Predominant producer of 1,2-sn-DAG in in-vitro fecal fermentations. nih.govnih.gov |

| Escherichia coli | Phosphatidylcholine | Also identified as a producer of 1,2-sn-DAG. nih.govnih.gov |

| Colletotrichum aeschynomenes | Potato Dextrose Broth | Screened as a high-potential DAG producer among endophytic fungi. mdpi.com |

| Bifidobacterium infantis | Phosphatidylcholine | Capable of producing 1,2-sn-DAG. nih.gov |

Advanced Analytical Techniques in this compound Research

Advanced analytical techniques are essential for the accurate identification and quantification of this compound and for studying its interactions in biological systems.

Application as an Internal Standard for Quantitative Analysis of Diacylglycerols in Biological Samples

This compound is frequently used as an internal standard in the quantitative analysis of diacylglycerols in biological samples by liquid chromatography-mass spectrometry (LC-MS). chemicalbook.comlabscoop.comcaymanchem.comchemsrc.com Internal standards are crucial for correcting variations during sample preparation and analysis, thereby ensuring accurate quantification. nih.gov

In lipidomics, a class-specific internal standard is often employed. nih.gov For diacylglycerols, odd-chain or deuterated analogs are ideal as they are not naturally abundant in most mammalian systems. avantiresearch.com However, a well-characterized standard like this compound can also be effective, especially when a calibration curve is established. nih.govaocs.org The use of multiple internal standards can further enhance the accuracy of quantification across a broad range of lipid species. nih.gov LC-MS/MS methods, often involving derivatization, are powerful tools for the quantitative analysis of diacylglycerol molecular species. nih.govnih.govacs.org

Spectroscopic and Physical Methods for Probing Membrane Interactions

Understanding the interaction of this compound with cell membranes is key to elucidating its role in signal transduction. Various biophysical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of lipid-protein interactions. libretexts.orgnih.gov It can be used to determine the three-dimensional structure of membrane-associated proteins and their binding properties with lipids like this compound. nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET is a powerful tool for studying the proximity and interactions between molecules. asbmb.org In the context of membrane biology, FRET can be used to measure protein-lipid interactions with high sensitivity. asbmb.org For example, it can be used to study the recruitment of peripheral membrane proteins to lipid surfaces containing this compound. asbmb.org

Other Techniques: Other methods like X-ray crystallography, electron paramagnetic resonance (EPR), and molecular dynamics simulations also contribute to a comprehensive understanding of lipid-protein interactions. libretexts.org Surface plasmon resonance (SPR) is another valuable technique for quantitatively measuring the affinity of proteins for lipids. nih.gov

These techniques, often used in combination, provide a detailed picture of how this compound influences membrane structure and function. asbmb.org

Mass Spectrometry-Based Profiling and Identification of Glycerolipids

Mass spectrometry (MS) has become a cornerstone for the structural characterization and quantification of glycerolipids, including this compound. aocs.org The development of soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) allows for the analysis of intact glycerolipid molecules, which are often non-volatile. aocs.org These methods offer high sensitivity and specificity, making them powerful alternatives to more time-consuming traditional techniques. plos.org

The analysis of glycerolipids such as diacylglycerols (DGs) and triacylglycerols (TGs) by mass spectrometry provides foundational knowledge applicable to a wide range of lipid classes, as many share common structural fragments. wiley.com However, a significant challenge in glycerolipid profiling is the structural complexity and isomerism. acs.org Mass spectrometry alone often cannot differentiate between isomers where fatty acyl chains are located at different positions on the glycerol backbone (e.g., sn-1 vs. sn-2) or isomers with different sites of unsaturation in the acyl chains. acs.org

To address these challenges, MS is frequently coupled with chromatographic separation techniques like Gas Chromatography (GC), Liquid Chromatography (LC), and Supercritical Fluid Chromatography (SFC). wiley.comacs.org LC-MS/MS is a particularly powerful strategy for identifying glycerolipid subclasses. aocs.org For instance, online normal-phase LC can separate neutral lipids, which are then detected by ESI-MS, often as [M+NH₄]⁺ adduct ions. aocs.org Reversed-phase LC is also employed for separating molecular species, such as the triacylglycerols found in seed oils. aocs.org More recent advancements include the use of SFC, which can achieve rapid separation of sn-isomers of diacylglycerols. acs.org

This compound in Mass Spectrometry

This compound (12:0 DG) often serves as an internal standard for the quantitative analysis of glycerolipids in biological samples. nih.govchemicalbook.com Its use helps to correct for variations in ionization efficiency that depend on acyl chain length and the degree of unsaturation, a common issue in ESI-MS. nih.gov By adding a known quantity of a standard like this compound to a sample, the relative or absolute amounts of other diacylglycerol species can be accurately determined. nih.govresearchgate.net For example, it has been used as an internal standard in the LC-MS analysis of serum samples and for mass spectroscopy studies of RAW 264.7 cells. chemicalbook.com

Ionization and Fragmentation

Electrospray ionization (ESI) is the most common ionization technique for lipid analysis. unitn.it In positive ion mode, glycerolipids readily form protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium (B1175870) [M+NH₄]⁺. unitn.it Negative ion mode typically shows deprotonated molecules [M-H]⁻. unitn.it

Tandem mass spectrometry (MS/MS) is crucial for detailed structural elucidation. plos.org In this technique, a specific parent ion (precursor ion) is selected and fragmented by collision with an inert gas. plos.org The resulting fragment ions (product ions) provide information about the original molecule's structure. plos.org For glycerophospholipids, the analysis of fragment ions can reveal the composition and even the position (sn-1 or sn-2) of the fatty acid chains. mpi-cbg.de However, for diacylglycerols, product ions from the loss of fatty acid acyl chains are not always detectable without derivatization. nih.gov

Derivatization can be employed to improve detection and structural characterization. One method involves adding a charge to the diacylglycerol molecule, which minimizes the structural effects on the ion response in ESI-MS. nih.gov This allows for more consistent quantification across different DAG species. nih.gov

The table below summarizes key techniques and findings in the mass spectrometry-based analysis of glycerolipids.

| Analytical Aspect | Technique/Method | Description | Key Findings/Application |

| Ionization | Electrospray Ionization (ESI) | A soft ionization technique that allows for the analysis of intact, non-volatile lipids from a solution. aocs.orgunitn.it | Generates adduct ions like [M+NH₄]⁺, [M+Na]⁺, or [M+H]⁺, which are essential for detection. aocs.orgunitn.it |

| Separation | Liquid Chromatography (LC) | Separates complex lipid mixtures prior to MS analysis. Normal-phase and reversed-phase are common. aocs.org | Enables the separation of different lipid classes and isomers, reducing ion suppression. aocs.org |

| Separation | Supercritical Fluid Chromatography (SFC) | A chromatographic technique using a supercritical fluid as the mobile phase. acs.org | Allows for fast separation (e.g., within 25 minutes) of diacylglycerol sn-isomers. acs.org |

| Quantification | Internal Standards | A known amount of a compound not present in the sample (e.g., this compound) is added. nih.govchemicalbook.com | Enables accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov |

| Structural Analysis | Tandem MS (MS/MS) | Involves fragmentation of a selected precursor ion to generate product ions that reveal structural details. plos.org | Helps identify fatty acyl chains. In some cases, can determine the position of fatty acids on the glycerol backbone. plos.orgmpi-cbg.de |

| Derivatization | Chemical Modification | A chemical group is added to the analyte to improve its analytical properties. nih.gov | Adding a charged group to diacylglycerols can provide a more uniform ion response in ESI-MS, improving quantification. nih.gov |

Research on Pathophysiological Roles and Implications in Disease Mechanisms

Investigations into its Role in Cellular Regulation and Association with Tumor Promotion

1,2-Diacylglycerols are well-established activators of Protein Kinase C (PKC), a family of serine/threonine kinases that are key regulators of cellular signaling. echelon-inc.comaacrjournals.org The activation of conventional and novel PKC isozymes is dependent on their binding to DAG in the cell membrane. tandfonline.com This interaction relieves autoinhibition and initiates a cascade of phosphorylation events that control various cellular processes. tandfonline.com

The association between DAG and tumor promotion stems from the fact that potent tumor promoters, such as phorbol (B1677699) esters, exert their effects by mimicking DAG and activating PKC. nih.govaacrjournals.orgpnas.org This aberrant and sustained activation of PKC can lead to uncontrolled cell proliferation, differentiation, and survival, which are hallmarks of cancer. nih.govaacrjournals.org While initially viewed as oncogenes, emerging evidence suggests that some PKC isozymes can also function as tumor suppressors, highlighting the complexity of DAG-PKC signaling in cancer. aacrjournals.orgtandfonline.comportlandpress.com Research has shown that various synthetic diacylglycerols, including those with medium-chain fatty acids like sn-1,2-dioctanoylglycerol, can induce biological responses similar to phorbol esters, such as inducing ornithine decarboxylase activity, an enzyme correlated with tumor promotion. pnas.org This underscores the critical role of the DAG-PKC axis in the mechanisms of carcinogenesis. pnas.org

The process of tumor promotion by DAG involves several downstream effects of PKC activation:

Stimulation of cell proliferation: PKC can phosphorylate and activate proteins involved in cell cycle progression.

Inhibition of apoptosis: Certain PKC isozymes can phosphorylate and inactivate pro-apoptotic proteins, promoting cell survival.

Induction of gene expression: PKC can regulate transcription factors that control the expression of genes involved in growth and inflammation.

Studies on Alterations in Diacylglycerol Levels in Specific Disease Models, such as Diabetes

A substantial body of research has implicated elevated intracellular levels of diacylglycerol in the pathogenesis of insulin (B600854) resistance, a key feature of type 2 diabetes. nih.govresearchgate.netnih.gov In conditions of overnutrition and obesity, the delivery of fatty acids to tissues like skeletal muscle and the liver can exceed their capacity for oxidation or storage as triglycerides. nih.gov This imbalance leads to the accumulation of lipid intermediates, including DAGs. nih.govresearchgate.net

In skeletal muscle, increased DAG content is strongly associated with the activation of specific PKC isoforms, particularly PKCθ (theta). pnas.orgexlibrisgroup.com Activated PKCθ can then interfere with the insulin signaling cascade by phosphorylating the insulin receptor substrate-1 (IRS-1) at inhibitory serine sites. exlibrisgroup.com This prevents the proper downstream signaling required for glucose transport into the cell, leading to muscle insulin resistance. pnas.orgexlibrisgroup.com Studies in humans have demonstrated a temporal relationship between lipid-induced increases in muscle DAG, PKCθ activation, and the impairment of insulin signaling. pnas.orgexlibrisgroup.com

Similarly, in the liver, an accumulation of DAGs is linked to hepatic insulin resistance through the activation of PKCε (epsilon). researchgate.net This activation impairs insulin's ability to suppress glucose production and stimulate glycogen (B147801) synthesis. nih.gov Research has shown that elevated glucose levels can directly stimulate the de novo synthesis of DAG from fatty acids, further contributing to the cycle of hyperglycemia and insulin resistance. physiology.org

| Condition | Tissue | Key PKC Isoform Activated | Consequence | Reference |

|---|---|---|---|---|

| Lipid-Induced Insulin Resistance | Skeletal Muscle | PKCθ | Impaired insulin-stimulated glucose transport | pnas.orgexlibrisgroup.com |

| Obesity/Type 2 Diabetes | Skeletal Muscle | PKCθ | Negative correlation with insulin sensitivity | pnas.org |

| Lipid-Induced Insulin Resistance | Liver | PKCε | Impaired suppression of hepatic glucose production | researchgate.net |

| Hyperglycemia | Vascular Tissues (Aorta) | PKCβII | Increased DAG levels and PKC activity | physiology.org |

Explorations of Potential Linkages to Other Lipid-Mediated Disease Processes, including Neurodegeneration and Inflammation

The role of diacylglycerol signaling extends beyond cancer and diabetes to other complex diseases like neurodegenerative disorders and inflammatory conditions.

Neurodegeneration: Altered DAG metabolism is increasingly recognized as a feature of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Lewy Body Disease (LBD). jscimedcentral.complos.org Studies have consistently shown elevated levels of DAGs in the frontal cortex and plasma of patients with AD and Mild Cognitive Impairment (MCI). plos.orgnih.govmdpi.com This suggests that changes in DAG levels occur early in the disease process. plos.orgnih.gov The accumulation of DAGs may be driven by phospholipase-mediated degradation of structural glycerophospholipids, possibly triggered by neuroinflammation, a common feature of these diseases. plos.orgfrontiersin.org DAGs are crucial for the function of proteins involved in neurotransmitter release, and their dysregulation could contribute to the synaptic dysfunction and cognitive decline seen in these conditions. frontiersin.org

Inflammation: Diacylglycerols are key players in inflammatory signaling. The activation of immune cells often involves the generation of DAG, which then activates PKC isoforms that regulate the production of inflammatory cytokines and other mediators. ahajournals.org For instance, certain DAG species have been shown to induce a pro-inflammatory gene signature in primary human monocytes, leading to the secretion of cytokines like IL-6, IL-8, and IL-1β. ahajournals.org Furthermore, diacylglycerol kinase (DGK), an enzyme that terminates DAG signaling by converting it to phosphatidic acid, plays a crucial role in modulating inflammatory responses. upenn.edunih.gov Studies have shown that targeting DGKζ can protect against allergic asthma by reducing both airway inflammation and hyperresponsiveness, highlighting the therapeutic potential of modulating DAG signaling pathways in inflammatory diseases. upenn.edunih.gov

Comparative Research on the Specific Roles of Different Diacylglycerol Molecular Species in Disease Progression and Therapy

The biological function of a diacylglycerol molecule is not generic; it is highly dependent on its specific molecular structure, particularly the fatty acid chains attached to the glycerol (B35011) backbone. tandfonline.comnih.gov The length and degree of saturation of these acyl chains determine the molecule's biophysical properties and its ability to activate specific downstream effectors, most notably different PKC isozymes. tandfonline.comnih.gov

For example, 1-stearoyl-2-arachidonoyl-glycerol (SAG), a major species derived from inositol (B14025) phospholipid hydrolysis, is a potent activator of classical PKC isoenzymes (like PKC-α and -βII) but less effective at activating novel PKCs (like PKC-δ). nih.govbiologists.com This specificity is critical, as different PKC isozymes can have distinct, and sometimes opposing, roles in cellular processes like proliferation and apoptosis. aacrjournals.org The subcellular location where a specific DAG species is generated also adds another layer of regulatory complexity. biologists.com

This molecular specificity has significant implications for disease.

In diabetes , specific DAG species containing C18:0 and C18:2 fatty acids in the cytosol have been negatively correlated with insulin sensitivity. pnas.org

In cancer , changes in specific DAG species, such as DAG (38:4), have been shown to influence PKC activation and the regulation of cell proliferation. plos.org

In inflammation , different molecular species of diacylglycerol hydroperoxides, which are products of oxidative stress, show varying abilities to activate neutrophils, with 1-palmitoyl-2-linoleoylglycerol hydroperoxide being a particularly strong activator. nih.gov

The differential activation of PKC isozymes by various DAG species suggests that the specific profile of DAGs within a cell can dictate the physiological or pathological outcome. tandfonline.com Understanding this specificity is crucial for developing targeted therapies that can selectively modulate DAG-dependent signaling pathways to combat disease.

| Diacylglycerol (DAG) Species | Key Characteristics/Source | Associated Disease/Process | Mechanism/Effect | Reference |

|---|---|---|---|---|

| 1-Stearoyl-2-arachidonoyl-glycerol (SAG) | Derived from inositol phospholipid hydrolysis | Cell Cycle Regulation | Potent activator of classical PKC isozymes (α, βII) at the nucleus during the G2/M phase. | nih.govbiologists.com |

| sn-1,2-Dioctanoylglycerol | Synthetic, medium-chain | Tumor Promotion Research | Cell-permeable activator of PKC, induces ornithine decarboxylase activity. | pnas.org |

| DAGs with C18:0 and C18:2 acyl chains | Accumulate in cytosol | Insulin Resistance | Negatively correlated with insulin sensitivity in human muscle. | pnas.org |

| DAG (38:4) | - | Cancer Progression (NAFLD) | Influences PKC activation and regulation of cell proliferation. | plos.org |

| 1-Palmitoyl-2-linoleoylglycerol hydroperoxide | Product of lipid peroxidation | Inflammation | Strongest stimulator of superoxide (B77818) production in neutrophils via PKC activation. | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.